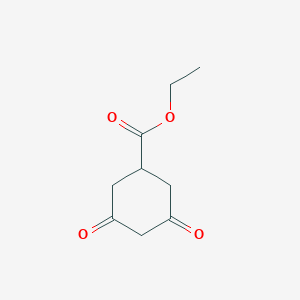

Ethyl 3,5-dioxocyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRICYOWFRORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27513-35-5 | |

| Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings

Classical Synthesis Routes

The foundational methods for synthesizing this compound are centered on creating the cyclohexanedione ring system from a suitable linear diester. These transformations are classic examples of annulation procedures where a new ring is formed.

Cyclization Reactions of Precursors

The core strategy involves an intramolecular reaction where a new carbon-carbon bond is formed to create the cyclic structure. This is typically achieved through condensation reactions of specifically functionalized diester precursors.

A primary and well-documented precursor for the synthesis of this compound is Diethyl Acetonylsuccinate. This molecule contains the necessary carbon framework and functional groups to undergo an intramolecular ring-closing reaction. The reaction involves the formation of an enolate which then attacks an ester carbonyl group within the same molecule.

One established procedure involves the dropwise addition of Diethyl Acetonylsuccinate to a solution of sodium in ethanol (B145695) at ambient temperature. The mixture is then heated under reflux for a period, typically around two hours. Following the reaction, the ethanol is distilled off under reduced pressure to yield the sodium salt of this compound as a viscous liquid. gaylordchemical.com This method highlights a direct and effective pathway from a linear diester to the desired cyclic dione.

The cyclization of diesters like Diethyl Acetonylsuccinate is mechanistically classified as a Dieckmann condensation, which is an intramolecular variant of the Claisen condensation. nih.gov The Dieckmann condensation is a favored method for forming stable five- and six-membered rings. nih.govopenstax.orglibretexts.org

The mechanism proceeds via the deprotonation of an α-carbon (a carbon atom adjacent to an ester carbonyl group) by a strong base to generate an enolate ion. nih.govopenstax.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. openstax.orglibretexts.org This nucleophilic acyl substitution results in the formation of a cyclic β-keto ester. nih.govopenstax.org The reaction is driven to completion because the resulting cyclic β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the base in an essentially irreversible step. youtube.com Subsequent acidification of the reaction mixture neutralizes the enolate to yield the final this compound product. youtube.com

Base-Catalyzed Annulation Procedures

The success of the Dieckmann condensation is critically dependent on the choice of base. The base must be strong enough to deprotonate the α-carbon of the ester to form the reactive enolate intermediate. Both alkali metal alcoholates and alkali metal hydrides are commonly employed for this purpose.

Alkali metal alcoholates are the most common bases used for this transformation. The selection of the alkoxide can influence reaction conditions and outcomes.

Sodium Ethylate (Sodium Ethoxide): This is a frequently used base, often generated in situ by dissolving sodium metal in ethanol. gaylordchemical.com The reaction with Diethyl Acetonylsuccinate is typically initiated at room temperature and then brought to reflux to ensure completion. gaylordchemical.com

Sodium Methylate (Sodium Methoxide): Solid sodium methoxide (B1231860) is also an effective base for this cyclization. In one procedure, sodium methoxide is combined with toluene (B28343), heated, and then the Diethyl Acetonylsuccinate precursor is added dropwise.

Potassium tert-Butoxide: As a bulkier and often stronger base, potassium tert-butoxide can also be utilized. The reaction can be performed in a solvent like toluene at elevated temperatures (e.g., 90°C).

The table below summarizes findings from various synthetic procedures.

| Base | Precursor | Solvent(s) | Temperature |

| Sodium Ethylate | Diethyl Acetonylsuccinate | Ethanol | Ambient to Reflux |

| Sodium Methoxide | Diethyl Acetonylsuccinate | Toluene | 50°C |

| Potassium tert-Butoxide | Diethyl Acetonylsuccinate | Toluene | 90°C |

This table is generated based on data from cited patent literature.

Alkali metal hydrides, particularly sodium hydride (NaH), serve as powerful non-nucleophilic bases for Dieckmann condensations. While specific literature detailing the use of sodium hydride for the synthesis of this compound from Diethyl Acetonylsuccinate is not prevalent, its application in closely related Dieckmann cyclizations is well-established. gaylordchemical.com

Sodium hydride reacts with the α-proton of the ester to form an enolate and hydrogen gas (H₂). The evolution of hydrogen gas is an irreversible process, which effectively drives the equilibrium towards the formation of the enolate and, consequently, the final cyclized product. This method avoids the presence of alcoholates, which can potentially participate in side reactions like transesterification. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). gaylordchemical.com

Role of Solvents in Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of this compound, which is typically achieved through a Dieckmann condensation of diethyl acetonylsuccinate. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate, yield, and the formation of byproducts. numberanalytics.comnumberanalytics.com

Ethanol and Methanol: Alcoholic solvents, particularly ethanol, are commonly employed in conjunction with an alkoxide base like sodium ethoxide. google.com In this scenario, the solvent can also act as a source for the corresponding alkoxide base. The use of an alcohol that matches the ester's alcohol component (e.g., ethanol for an ethyl ester) is often preferred to prevent transesterification, a potential side reaction. chemicalforums.com

Toluene and Benzene (B151609): Aromatic hydrocarbon solvents such as toluene and benzene are also frequently used, often with strong bases like sodium hydride. chemicalforums.comnrochemistry.com These non-polar solvents are effective in reactions where the base is not soluble and a heterogeneous mixture is required. Toluene is generally favored over the more toxic benzene.

Xylene: Xylene, with its higher boiling point compared to toluene, can be utilized to conduct the reaction at elevated temperatures, potentially increasing the reaction rate.

N,N-Dimethylformamide (DMF) and Dimethylsulfoxide (DMSO): Polar aprotic solvents like DMF and DMSO are known to significantly enhance the rate of Dieckmann condensations. numberanalytics.comnumberanalytics.com Their ability to solvate cations while leaving the anionic nucleophile more reactive can lead to higher yields and shorter reaction times. Kinetic studies on Dieckmann cyclizations have shown that both reaction rates and yields are consistently higher in DMSO. numberanalytics.com

A comparative overview of the solvents' roles is presented in the table below:

| Solvent | Type | Role and Impact on Reaction Efficacy |

| Ethanol | Protic | Commonly used with sodium ethoxide; can serve as a reactant to form the base; minimizes transesterification with ethyl esters. google.com |

| Methanol | Protic | Can be used, but may lead to transesterification with ethyl esters, forming methyl ester byproducts. nrochemistry.com |

| Toluene | Aromatic, Non-polar | Standard solvent for reactions with bases like sodium hydride; less toxic alternative to benzene. nrochemistry.com |

| Benzene | Aromatic, Non-polar | Historically used, but its use is now limited due to toxicity. chemicalforums.com |

| Xylene | Aromatic, Non-polar | Allows for higher reaction temperatures, potentially accelerating the reaction. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can accelerate the reaction by effectively solvating the cation of the base. numberanalytics.comnumberanalytics.com |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | Known to significantly increase reaction rates and yields in Dieckmann condensations due to strong cation solvation. numberanalytics.com |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of this compound.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a promising green alternative to traditional solvent-based methods. nih.gov This technique can lead to solvent-free or significantly reduced solvent reactions, shorter reaction times, and sometimes different product selectivity. psu.edu While specific studies on the mechanochemical synthesis of this compound are not widely reported, the successful application of mechanochemistry to other condensation reactions, such as the synthesis of 1,3-dicarbonyl compounds, suggests its potential applicability. researchgate.netyoutube.comorganic-chemistry.org A solvent-free Dieckmann condensation of diethyl adipate (B1204190) and pimelate (B1236862) has been demonstrated to proceed efficiently, with the product being collected by direct distillation from the reaction mixture, highlighting the potential for a completely solvent-free process. psu.edursc.org

Expedited and Cost-Efficient Methodologies

The economic viability of producing this compound is crucial, especially for its large-scale application in the agrochemical industry, for instance, in the synthesis of the plant growth regulator trinexapac-ethyl. google.com Expedited and cost-efficient methodologies often focus on high-yield reactions, simplification of the purification process, and the use of readily available and inexpensive raw materials.

Catalyst Selection and Optimization for Environmentally Benign Processes

The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and reduce waste. core.ac.ukresearchgate.netnih.govacs.org In the context of synthesizing this compound, the focus is on developing and optimizing catalytic systems that are environmentally benign.

Traditionally, stoichiometric amounts of strong bases like sodium ethoxide or sodium hydride are used. chemicalforums.com While effective, these can lead to significant waste streams. The development of catalytic systems, where a substoichiometric amount of a catalyst is used, is a key goal of green chemistry.

For condensation reactions, research is ongoing into the use of solid acid or base catalysts that can be easily recovered and reused. Environmentally benign catalysts, such as those derived from waste materials, are also being explored for related organic transformations. nih.gov The optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to maximize the efficiency and greenness of the process. researchgate.net The goal is to develop a catalytic system that is not only effective and selective but also non-toxic, recyclable, and economically viable.

Chemical Transformations and Derivatization of Ethyl 3,5 Dioxocyclohexanecarboxylate

Acyl Group Substitution at C-4 Position

The presence of two activating carbonyl groups renders the protons on the C-4 carbon of ethyl 3,5-dioxocyclohexanecarboxylate particularly acidic and susceptible to substitution. This reactivity is exploited in acylation reactions to introduce novel acyl groups at this position, leading to the formation of tri-carbonyl compounds with significant synthetic utility.

Reactions with Acid Chlorides (e.g., Propionyl Chloride, Butyryl Chloride)

The acylation of this compound at the C-4 position is readily achieved through reaction with various acid chlorides. For instance, treatment with propionyl chloride in a suitable solvent such as 1,2-dichloroethane leads to the formation of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate. Similarly, reaction with n-butyryl chloride under appropriate conditions yields the corresponding 4-butyryl derivative. These reactions are typically conducted in the presence of an acid-binding agent to neutralize the hydrogen chloride gas that is liberated during the course of the reaction.

Influence of Acid-Binding Agents (e.g., N,N-Dimethylaniline)

Acid-binding agents play a crucial role in facilitating the smooth progress of acylation reactions. Tertiary amines, such as N,N-dimethylaniline, are commonly employed for this purpose. Their function is to scavenge the hydrogen chloride produced, thereby preventing side reactions and driving the equilibrium towards the formation of the desired acylated product. The use of N,N-dimethylaniline has been documented in the synthesis of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate, where it effectively neutralizes the acidic byproduct.

Regioselectivity and Stereoselectivity in Acylation Reactions

The acylation of this compound is highly regioselective, with the substitution occurring exclusively at the C-4 position. This is attributed to the enhanced acidity of the C-4 protons due to the electron-withdrawing effects of the two flanking carbonyl groups, making this position the most favorable site for deprotonation and subsequent acylation. The enolate intermediate formed upon deprotonation preferentially attacks the acyl chloride at the C-4 carbon.

While the acylation at C-4 is regioselective, the introduction of a new substituent at this position can potentially create a new stereocenter. However, detailed studies on the stereoselectivity of these specific acylation reactions on the this compound ring are not extensively reported in the readily available literature. In general, the stereochemical outcome of such reactions on cyclic dicarbonyl compounds can be influenced by various factors, including the nature of the substrate, the acylating agent, the reaction conditions, and the presence of any chiral auxiliaries or catalysts.

Salt Formation and Characterization

The acidic nature of the enolizable protons in this compound allows for the formation of various metal salts. These salts are often stable, crystalline solids and can be useful as intermediates in further synthetic transformations.

Alkali Metal Salts (e.g., Sodium Salt, Potassium Salt)

This compound readily forms alkali metal salts upon treatment with a suitable base. The sodium salt can be prepared by reacting the parent compound with a sodium base. This sodium salt is a key intermediate for subsequent acylation reactions, such as the reaction with n-butyryl chloride.

Similarly, the potassium salt can be synthesized. For instance, the potassium salt of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate has been prepared and characterized. These alkali metal salts are typically soluble in polar solvents.

Alkaline Earth Metal Salts (e.g., Calcium Salt)

The formation of alkaline earth metal salts is also a characteristic reaction of this compound and its derivatives. The calcium salt of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate has been synthesized. A common method for its preparation involves a cation-exchange reaction, where an aqueous solution of the corresponding potassium salt is treated with a soluble calcium salt, such as calcium chloride. This results in the precipitation of the less soluble calcium salt, which can then be isolated and purified. The resulting calcium salt is often obtained as a colorless powder.

Substituted Ammonium (B1175870) Salt Derivatives

This compound and its derivatives can react with primary, secondary, or tertiary amines to yield substituted ammonium salts. google.com This reaction is an acid-base neutralization where the enol form of the dicarbonyl compound acts as the acid. The formation of these salts is a straightforward process, often achieved by simply mixing the dicarbonyl compound with the corresponding amine in a suitable solvent like ethanol (B145695). google.com For instance, the reaction of an acylated derivative, ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate, with diethanolamine results in the formation of the corresponding diethanolammonium salt. google.com This reactivity allows for the modification of the compound's physical properties, such as solubility, and provides a handle for further synthetic transformations.

| Amine Type | Example Amine | Resulting Salt |

| Primary Amine | Methylamine | Methylammonium salt |

| Secondary Amine | Diethanolamine | Diethanolammonium salt |

| Tertiary Amine | Triethylamine | Triethylammonium salt |

Condensation Reactions and Heterocycle Formation

The 1,3-dicarbonyl moiety is a classic building block in organic synthesis for the construction of heterocyclic rings. This compound serves as a valuable precursor for a variety of condensation reactions that lead to fused and spiro-heterocyclic systems.

Cyclization Reactions to Form Fused Ring Systems

The reactive nature of the 1,3-dicarbonyl system enables its participation in multicomponent reactions to build complex fused ring systems. By reacting with an aldehyde and a nitrogen source, the cyclohexane (B81311) ring can be annulated to form new heterocyclic structures.

Hantzsch Pyridine (B92270) Synthesis : In a reaction analogous to the Hantzsch synthesis, this compound can condense with an aldehyde and ammonia or an ammonium salt. wikipedia.orgchemtube3d.comorganic-chemistry.org This multicomponent reaction leads to the formation of a fused dihydropyridine ring, which can be subsequently oxidized to the corresponding tetrahydroacridine-1,8-dione derivative.

Biginelli Reaction : The Biginelli reaction provides access to dihydropyrimidinone-fused systems. wikipedia.orgnih.gov This acid-catalyzed, three-component condensation involves the 1,3-dicarbonyl unit of this compound, an aldehyde, and urea (or thiourea). ic.ac.ukmercer.eduorganicreactions.org The resulting product incorporates the cyclohexane ring into a larger hexahydropyrimido[4,5-b]quinoline framework.

Gewald Aminothiophene Synthesis : Fused thiophene rings can be constructed via the Gewald reaction. wikipedia.orgmdpi.com This involves the condensation of the 1,3-dione with an activated nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. This pathway leads to the formation of tetrahydrobenzothiophene derivatives.

Xanthene Synthesis : Condensation with aromatic aldehydes can yield 9-aryl-1,8-dioxo-octahydroxanthene derivatives. researchgate.netresearchgate.net This reaction typically involves the Knoevenagel condensation of the aldehyde with two equivalents of the dione, followed by cyclization and dehydration.

Synthesis of Pyrazolone Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone for the synthesis of pyrazoles and pyrazolones. orientjchem.orgsemanticscholar.orgresearchgate.net When this compound reacts with hydrazines, such as hydrazine hydrate or phenylhydrazine, condensation occurs at one of the ketone groups to form a hydrazone intermediate. prepchem.com This intermediate can then undergo intramolecular cyclization. Depending on the reaction conditions and the substituents, this cyclization can lead to the formation of fused pyrazole systems, specifically 1,5,6,7-tetrahydroindazol-4-one derivatives. journalcra.com The reaction with hydrazine hydrate itself can lead to more complex structures, such as pyridazinopyridazines, through the reaction of two dione molecules with two hydrazine molecules. acs.org

| Reagent | Intermediate | Final Product Type |

| Phenylhydrazine | Monophenylhydrazone prepchem.com | Tetrahydroindazol-4-one |

| Methylhydrazine | Methylhydrazone | 1-Methyl-1,5,6,7-tetrahydroindazol-4-one journalcra.com |

| Hydrazine Hydrate | Bishydrazone | Pyridazinopyridazine acs.org |

Incorporation into Complex Molecular Architectures

The utility of this compound extends to its use as a foundational scaffold for constructing more elaborate and complex molecules. The fused heterocyclic systems described previously, such as benzo[b] mercer.edugoogle.comphenanthrolines researchgate.net and tetrahydroacridines, are themselves complex architectures assembled from simpler starting materials. Furthermore, derivatives of 1,3-cyclohexanedione are key intermediates in the synthesis of pharmaceuticals. For example, a derivative of 1,3-cyclohexanedione is a crucial building block in the multi-step synthesis of Ondansetron, a widely used antiemetic drug. wikipedia.org This demonstrates how the fundamental reactivity of the cyclohexane-1,3-dione core can be leveraged to build intricate and biologically significant molecules.

Further Functionalization and Modifications of the Cyclohexane Ring System

Beyond heterocycle formation, the functional groups of this compound offer numerous possibilities for further modification of the cyclohexane ring.

Reactions of Keto and Ester Functional Groups

The reactivity of this compound is dominated by the chemistry of its 1,3-dicarbonyl system, which exists predominantly in its enol form. wikipedia.orgjournalcra.com The methylene (B1212753) group at the C4 position, located between the two carbonyls, is particularly acidic and readily deprotonated to form a stable enolate anion.

Acylation : The enolate anion is a potent nucleophile and can react with acylating agents, such as acid chlorides, at the C4 position. google.com This C-acylation introduces a third carbonyl group onto the ring, creating a β-tricarbonyl system, which are themselves versatile synthetic intermediates. For example, the sodium salt of this compound reacts with n-butyryl chloride to yield ethyl 4-butyryl-3,5-dioxocyclohexanecarboxylate. google.com

Knoevenagel Condensation : The active methylene group can participate in Knoevenagel condensations with aldehydes. wikipedia.orgnih.gov This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon bond at the C4 position. The initial adduct can then react with a second molecule of the dione in a Michael addition, leading to the formation of 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) derivatives. researchgate.net

Alkylation : The enolate can also be alkylated at the C4 position using alkyl halides, although this reaction can sometimes be complicated by O-alkylation.

Enol Ether Formation : The keto groups, via their enol tautomer, can react with alcohols under acidic catalysis to form stable 3-alkoxy-2-cyclohexen-1-one derivatives (enol ethers). wikipedia.org

The ester functional group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols, allowing for further diversification of the molecule.

Transformations Leading to Adamantane Derivatives

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. One notable approach to the synthesis of functionalized adamantane derivatives involves the use of this compound and its tautomeric equivalent, ethyl 2,4-dioxocyclohexanecarboxylate. The facile interconversion between these β-dicarbonyl systems under basic or acidic conditions makes them chemically interchangeable in many synthetic contexts.

A significant advancement in this area is the one-pot construction of the adamantane core via a domino Michael reaction sequence. Research has demonstrated that ethyl 2,4-dioxocyclohexanecarboxylate can react with electrophilic olefins, such as 2-(acetoxymethyl)acrylates or enones, in the presence of a base like triethylamine. This initiates a cascade of reactions, including multiple Michael additions and an intramolecular aldol or Dieckmann condensation, to efficiently assemble the intricate polycyclic adamantane skeleton in a single synthetic operation. This method is particularly powerful as it allows for the formation of multiple carbon-carbon bonds and the rapid construction of molecular complexity from relatively simple starting materials.

The general mechanism for this transformation begins with the deprotonation of the acidic methylene group between the two carbonyls of the ethyl dioxocyclohexanecarboxylate. The resulting enolate then acts as a nucleophile, attacking the β-position of an α,β-unsaturated carbonyl compound in a Michael addition. This process is repeated with a second equivalent of the Michael acceptor. The subsequent intramolecular cyclizations, either through an aldol-type reaction or a Dieckmann condensation, forge the characteristic cage structure of the adamantane derivative. The versatility of this approach allows for the introduction of various substituents onto the adamantane core, depending on the nature of the Michael acceptor used.

Approaches to Structurally Diverse Analogues

This compound serves as a versatile precursor for the synthesis of a wide array of structurally diverse carbocyclic and heterocyclic analogues. Its inherent reactivity, characterized by the presence of two carbonyl groups and an acidic methylene, enables its participation in a variety of classical and multi-component reactions.

One prominent application of related 1,3-cyclohexanedione systems, and by extension, this compound, is in the synthesis of xanthene and acridinedione derivatives. These scaffolds are of significant interest due to their broad range of biological activities. Multi-component reactions, which involve the combination of three or more reactants in a single step, provide an efficient pathway to these complex molecules. For instance, the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nucleophile (such as a naphthol for xanthenes or an amine/ammonia source for acridines) can rapidly generate these fused ring systems. The this compound can act as the 1,3-dicarbonyl component in these reactions, leading to the formation of highly functionalized xanthene and acridine derivatives. The reaction typically proceeds through an initial Knoevenagel condensation of the dione with the aldehyde, followed by a Michael addition of the second equivalent of the dione or the nucleophile, and subsequent cyclization and dehydration.

Furthermore, the reactivity of the dicarbonyl moiety in this compound can be harnessed to construct other heterocyclic systems. For example, it can serve as a key building block in the synthesis of fused pyran, pyridine, and thiophene derivatives through various cyclocondensation reactions. The choice of reagents and reaction conditions dictates the nature of the resulting heterocyclic ring. These transformations often involve the reaction of the dicarbonyl unit with bifunctional nucleophiles, leading to the formation of new five- or six-membered rings fused to the original cyclohexane core. The ability to participate in such a diverse range of chemical transformations underscores the value of this compound as a versatile starting material for the generation of libraries of structurally diverse compounds with potential applications in various fields of chemical and biological sciences.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide profound insights into the molecular architecture of Ethyl 3,5-dioxocyclohexanecarboxylate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In ¹H-NMR, the chemical environment of each proton (¹H nucleus) determines its resonance frequency, providing information about its electronic surroundings, the number of neighboring protons, and its spatial relationship to other parts of the molecule.

For this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the protons on the cyclohexanedione ring. The keto-enol tautomerism inherent in β-dicarbonyl systems means the compound likely exists as a mixture of the diketo form and one or more enol forms in solution, which can complicate the spectrum. However, for the diketo tautomer, the predicted signals are detailed below. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The protons on the cyclohexane (B81311) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Diketo Form) (Note: Data is predicted based on chemical structure and typical chemical shift values. Actual experimental values may vary.)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.5 | Multiplet (m) | 1H | -CH(COOEt)- |

| ~ 2.8 | Multiplet (m) | 4H | -CH₂ -CO-CH₂ - |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

The IR spectrum of this compound is dominated by the absorptions of its carbonyl groups. Two distinct C=O stretching bands are expected: one for the ketone groups and another for the ester group. The presence of the β-dicarbonyl system may lead to the appearance of a broad O-H stretch in the case of the enol tautomer, and the C=O stretching bands may shift to lower wavenumbers due to conjugation.

Table 2: Predicted IR Absorption Bands for this compound (Note: Data is predicted based on characteristic functional group absorption frequencies. Actual experimental values may vary.)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| ~ 1740 | Strong | Ester C=O | Stretch |

| ~ 1715 | Strong | Ketone C=O | Stretch |

| ~ 2980-2850 | Medium | C-H (Aliphatic) | Stretch |

| ~ 1250-1000 | Strong | C-O (Ester) | Stretch |

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LC-MS), it allows for the separation of a mixture followed by the mass analysis of its components.

For this compound (C₉H₁₂O₄), the molecular weight is 184.19 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺ in positive ion mode) would be expected at an m/z value corresponding to its molecular mass. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da). High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, confirming the elemental formula. uchicago.edu For instance, the exact mass is calculated to be 184.0736 Da. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (Note: Data is based on the calculated molecular weight and common fragmentation patterns.)

| m/z Value | Ion Type | Description |

| 184.0736 | [M]⁺ | Molecular Ion |

| 185.0814 | [M+H]⁺ | Protonated Molecule |

| 139.0708 | [M-OC₂H₅]⁺ | Loss of ethoxy group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. A spot of the compound mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate.

Due to the presence of both polar (two ketones, one ester) and non-polar (cyclohexane ring) parts, this compound is a molecule of intermediate polarity. A suitable mobile phase for TLC would likely be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. For instance, a mobile phase of 30-50% ethyl acetate in hexane could be a reasonable starting point.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. It operates on the same principles as TLC, using a stationary phase packed into a column and a mobile phase to elute the components at different rates.

For the purification of this compound, silica gel is a suitable stationary phase. Based on TLC analysis, a solvent system such as ethyl acetate/hexane would be employed as the mobile phase. sigmaaldrich.com The process involves carefully loading the crude product onto the top of the silica gel column and then passing the mobile phase through it. Fractions are collected and analyzed by TLC to identify those containing the pure compound. A patent describing the synthesis of a related derivative mentions purification by recrystallization from ethanol (B145695) and hexane, suggesting these solvents are also relevant to the compound's solubility and purification. achemblock.com

Advanced Characterization for Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is critical when this compound is utilized in stereoselective syntheses. As the molecule can exist as enantiomers and its derivatives can have multiple stereocenters leading to diastereomers, advanced analytical methods are required for their separation and quantification. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers is most commonly achieved using chiral HPLC. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com For a β-dicarbonyl compound like this compound, polysaccharide-based CSPs are often effective.

Research Findings: Studies on analogous β-amino ketones and cyclic ketones have demonstrated successful enantiomeric separation on polysaccharide-based columns such as Chiralcel® OD-H, OJ-H, and AD-H. chromatographyonline.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.netsigmaaldrich.com The choice of mobile phase is crucial; normal-phase (e.g., hexane/isopropanol) or polar organic modes can be employed to optimize resolution. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid to the mobile phase is a common strategy. chromatographyonline.com

In cases where direct separation is challenging, an indirect approach can be used. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

The enantiomeric excess (ee), a measure of purity, is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

This table outlines a hypothetical, yet typical, set of conditions and results for the chiral separation of this compound enantiomers.

| Parameter | Value / Condition | Description |

| Column | Chiralcel® OJ-H | A common polysaccharide-based chiral stationary phase. |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | A typical normal-phase solvent system. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The β-dicarbonyl moiety provides UV absorbance. |

| Retention Time (R-enantiomer) | 8.52 min | The time taken for the R-enantiomer to elute. |

| Retention Time (S-enantiomer) | 9.78 min | The time taken for the S-enantiomer to elute. |

| Resolution (Rs) | 2.1 | A value > 1.5 indicates baseline separation. |

| Enantiomeric Excess (% ee) | 95% | Calculated as [ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining enantiomeric purity when used with chiral auxiliaries. wikipedia.org Two main approaches are used:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomers. wikipedia.org These diastereomers will exhibit different chemical shifts (Δδ) in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each isomer by integrating the distinct signals. nih.govnih.gov

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA. nih.govacs.org This results in the splitting of NMR signals for the enantiomers due to the different magnetic environments in the diastereomeric complexes. The magnitude of the chemical shift difference is often smaller than with CDAs but avoids chemical modification of the analyte. nih.gov

Research Findings: For compounds containing hydroxyl or carbonyl groups, chiral derivatizing agents are highly effective. The formation of Mosher's esters, for instance, creates diastereomers where protons or fluorine atoms near the new chiral center experience different shielding effects, leading to separate peaks in the NMR spectrum. wikipedia.org The difference in chemical shifts can be used to determine the enantiomeric excess. researchgate.net

NMR is also the primary method for determining diastereomeric purity. In a mixture of diastereomers, distinct sets of peaks will be present for each compound in the ¹H and ¹³C NMR spectra. The ratio of the diastereomers (diastereomeric ratio, dr) can be determined by comparing the integration of well-resolved, non-overlapping peaks corresponding to each diastereomer. beilstein-journals.orgrsc.org Advanced 2D NMR techniques like COSY and NOESY can be used to confirm the structure and relative stereochemistry of each diastereomer, which is particularly useful for highly substituted cyclohexanone (B45756) derivatives. beilstein-journals.org

Table 2: Example ¹⁹F NMR Data for Enantiomeric Purity Determination via a Chiral Derivatizing Agent

This table illustrates the expected data from a ¹⁹F NMR experiment after derivatizing a sample of this compound (following reduction of a ketone to a hydroxyl group) with a fluorinated CDA like (R)-Mosher's acid chloride.

| Parameter | Diastereomer from (R)-Analyte | Diastereomer from (S)-Analyte | Description |

| Derivative | (R)-Analyte-(R)-CDA | (S)-Analyte-(R)-CDA | Covalent diastereomeric adducts formed. |

| ¹⁹F Chemical Shift (δ) | -71.5 ppm | -71.8 ppm | Distinct signals due to different electronic environments. |

| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{0.3 ppm} | The separation between the two diastereomeric signals. |

| Integral Ratio | 98 | 2 | The relative abundance of each diastereomer. |

| Calculated Purity (% ee) | \multicolumn{2}{c | }{96%} | Calculated from the integral ratio. |

Mechanistic Investigations of Derivatives and Their Biological Action

Mechanism of Action of Trinexapac-ethyl (B166841) and Related Plant Growth Regulators

Trinexapac-ethyl, a derivative of cyclohexanecarboxylate, is a widely used plant growth regulator. agchemaccess.com Its primary mechanism involves the manipulation of hormonal pathways that govern plant development.

Trinexapac-ethyl functions as a potent inhibitor of gibberellin (GA) biosynthesis. plantprotection.pl Gibberellins (B7789140) are a class of plant hormones that play a crucial role in promoting cell elongation. agchemaccess.com By blocking the formation of gibberellic acid (GA1), trinexapac-ethyl effectively halts the elongation of internodes, the stem segments between leaf nodes. agchemaccess.comdiypestcontrol.com This inhibition occurs late in the GA biosynthesis pathway. plantprotection.pl

The process begins with the foliar application of trinexapac-ethyl, which is absorbed by the leaves and translocated to the growing shoots. diypestcontrol.com Inside the plant, the ethyl ester is hydrolyzed to its active acid form, trinexapac (B12964). ishs.org This active form then interferes with the enzymatic steps leading to the production of active gibberellins. The reduction in gibberellin levels leads to a decrease in cell elongation, resulting in shorter and sturdier plants. researchgate.net This characteristic is particularly valuable in agriculture for preventing lodging (the bending over of stems) in cereal crops. agchemaccess.complantprotection.pl

It is important to note that trinexapac-ethyl's effect is primarily on cell elongation rather than cell division. cornell.edu This means that while the plant's growth in height is stunted, the number of cells is only slightly reduced. cornell.edu

The inhibitory action of trinexapac-ethyl on gibberellin biosynthesis is a direct consequence of its effect on a specific class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govfrontiersin.org These enzymes are critical for the final steps of GA synthesis.

Trinexapac, the active form of trinexapac-ethyl, acts as a structural mimic of 2-oxoglutarate, the co-substrate for these dioxygenases. frontiersin.org This mimicry allows it to bind to the active site of the enzyme, competitively inhibiting the natural substrate and thereby blocking the hydroxylation steps necessary to produce biologically active gibberellins. Prohexadione, another plant growth regulator, also functions through the inhibition of these enzymes. frontiersin.org

The family of 2-oxoglutarate-dependent oxygenases is extensive and plays roles in various metabolic pathways in plants, including flavonoid metabolism and ethylene (B1197577) biosynthesis. ishs.orgnih.gov This explains why, in addition to affecting growth, trinexapac-ethyl can sometimes influence other physiological processes. ishs.org

The inhibition of gibberellin biosynthesis by trinexapac-ethyl triggers a cascade of downstream physiological and biochemical changes in the plant.

Physiological Effects:

Reduced Stem Elongation: The most prominent effect is the reduction in internode length, leading to shorter, more compact plants. plantprotection.plresearchgate.net

Increased Stem Diameter and Strength: The reduced vertical growth often leads to a reallocation of resources, resulting in thicker and stronger stems, which contributes to increased lodging resistance. plantprotection.plresearchgate.net

Altered Leaf Morphology: Treated turfgrass often exhibits wider leaf blades and a more compact, "stumpy" appearance due to reduced internode length. cornell.edu

Enhanced Root Growth (in some cases): While some studies suggest little action on root growth, others have observed increased root biomass under certain conditions. researchgate.netresearchgate.net

Improved Stress Tolerance: By redirecting energy from shoot elongation, plants may exhibit enhanced tolerance to certain environmental stresses. For instance, in wheat grown under saline conditions, trinexapac-ethyl has been shown to improve plant growth and increase chlorophyll (B73375) content. researchgate.net

Flowering and Seedhead Suppression: In some grass species, trinexapac-ethyl can reduce the number of seedheads, which is beneficial for turf management. awsjournal.org

Biochemical Effects:

Hormonal Imbalance: The reduction in gibberellins can lead to a hormonal imbalance, potentially causing synergistic or antagonistic effects with other plant hormones like auxins, cytokinins, and abscisic acid. researchgate.netunesp.br

Increased Chlorophyll Content: Some studies report an increase in chlorophyll content in treated plants, leading to a darker green leaf color. researchgate.net

Changes in Carbohydrate Metabolism: The altered growth pattern can influence the production and allocation of non-structural carbohydrates. researchgate.net

Interactive Data Table: Physiological Effects of Trinexapac-ethyl

| Effect | Plant Type | Observation | Reference |

|---|---|---|---|

| Reduced Plant Height | Winter Wheat | Plants were up to 26.6% lower than untreated plots. | plantprotection.plresearchgate.net |

| Increased Stem Diameter | Winter Wheat | Increased stem diameter was observed. | plantprotection.plresearchgate.net |

| Reduced Seedhead Number | Bahiagrass | A direct relationship was found between increasing dose and reduced number of seedheads. | awsjournal.org |

| Increased Root Biomass | Kentucky Bluegrass | Higher root growth was observed at a specific application rate under saline conditions. | researchgate.net |

Mechanistic Hypotheses in Pharmaceutical Applications

The core chemical structure of ethyl 3,5-dioxocyclohexanecarboxylate and its derivatives has also shown potential in pharmaceutical research, particularly in overcoming antibiotic resistance and in drug discovery.

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR), often mediated by efflux pumps. nih.gov These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. nih.gov Derivatives of this compound are being investigated as potential efflux pump inhibitors (EPIs). nih.govrsc.org

The proposed mechanism involves the inhibitor molecule binding to the efflux pump, often in a competitive or non-competitive manner, thereby blocking the pump's ability to expel antibiotics. nih.gov For example, studies on the phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB) have shown it can potentiate the activity of antibiotics against drug-resistant E. coli. nih.gov Molecular docking analyses suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, a key component of the AcrAB-TolC efflux system in E. coli. nih.gov This binding is thought to interfere with the translocation of substrates. nih.gov

Research into benzocyclohexane oxide derivatives has also demonstrated their ability to inhibit efflux-related resistance in Staphylococcus aureus, suggesting a broader potential for this class of compounds. rsc.orgucl.ac.uk

Interactive Data Table: Research on Efflux Pump Inhibition

| Compound/Derivative | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Escherichia coli | Potentiates antibiotic activity by interfering with the AcrB efflux pump. | nih.gov |

| Benzocyclohexane oxide derivatives | Staphylococcus aureus | Showed synergistic activity with norfloxacin (B1679917) and inhibited ethidium (B1194527) bromide efflux. | rsc.orgucl.ac.uk |

The ability of the cyclohexanedione scaffold to mimic endogenous molecules makes it a valuable starting point for designing enzyme inhibitors in drug discovery. researchgate.netwhiterose.ac.uknih.gov The inhibition of specific enzymes is a cornerstone of modern pharmacology, targeting a wide range of diseases.

Derivatives of this core structure are being explored for their inhibitory activity against various enzymes, including:

Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications. researchgate.net

Soluble Epoxide Hydrolase (sEH): sEH inhibitors are being investigated for their potential to treat cardiovascular and respiratory diseases. nih.gov

Lactate (B86563) Dehydrogenase (LDH): Inhibition of LDH is a target in cancer therapy. mdpi.com

Carboxylesterases: These enzymes are crucial for the metabolism of many ester-containing drugs, and their inhibition can modulate drug efficacy and safety. nih.gov

The discovery process often involves virtual screening and molecular docking to predict how these compounds might bind to the active site of a target enzyme. researchgate.netwhiterose.ac.uk This is followed by in vitro assays to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.netnih.gov For example, various heterocyclic amide-based derivatives have been synthesized and evaluated as sEH inhibitors. whiterose.ac.uk Similarly, ethyl pyrimidine-quinolinecarboxylate derivatives have been identified as potent inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Syntheses

The utility of ethyl 3,5-dioxocyclohexanecarboxylate as a critical intermediate is prominently demonstrated in the industrial synthesis of the plant growth regulator, Trinexapac-ethyl (B166841). patsnap.comgoogle.com Several patented methods highlight its central role in the synthetic pathway.

One common synthetic route begins with the reaction of diethyl maleate (B1232345) and acetone (B3395972) in the presence of organic amines, which undergo a condensation reaction to form 2-acetonyl-1,4-diethyl succinate. google.com This precursor is then subjected to an intramolecular cyclization, typically mediated by a sodium alkoxide such as sodium ethoxide or sodium methylate, to yield this compound. patsnap.comgoogle.com This cyclization step is crucial as it establishes the core cyclohexanedione ring structure.

Table 1: Synthetic Steps to Trinexapac-ethyl via this compound

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Diethyl maleate, Acetone | Condensation | 2-Acetonyl-1,4-diethyl succinate |

| 2 | 2-Acetonyl-1,4-diethyl succinate, Sodium alkoxide | Intramolecular Cyclization | This compound |

Scaffold for Constructing Polycyclic and Heterocyclic Systems

Due to a lack of specific documented examples in publicly available scientific literature and patents, the role of this compound as a versatile scaffold for constructing a wide range of different polycyclic and heterocyclic systems beyond the Trinexapac-ethyl family cannot be detailed at this time. While 1,3-dicarbonyl compounds are known to participate in various cyclocondensation reactions (e.g., Hantzsch pyridine (B92270) synthesis, Biginelli reaction), specific applications starting from this compound to create diverse fused ring systems are not explicitly described in the reviewed sources.

Precursor for the Development of Agrochemicals

The primary and most well-documented application of this compound is as a direct precursor in the manufacturing of the agrochemical Trinexapac-ethyl. rsdjournal.org Trinexapac-ethyl is a widely used plant growth regulator that belongs to the cyclohexanedione class of chemicals. fao.org

Its mode of action involves the inhibition of a key enzyme in the late stages of the gibberellin biosynthesis pathway. rsdjournal.org Gibberellins (B7789140) are plant hormones that promote cell elongation. By blocking their formation, Trinexapac-ethyl effectively reduces the elongation of internodes in plant stems. This leads to shorter, sturdier plants, which significantly reduces the risk of lodging (the bending or breaking of stems) in cereal crops such as wheat, barley, oats, and rye, thereby protecting yield. rsdjournal.orgfao.org

Beyond cereal crops, Trinexapac-ethyl is also used extensively in turfgrass management for lawns and golf courses to slow growth and reduce the frequency of mowing. It is also applied to sugarcane to enhance sucrose (B13894) accumulation before harvest. rsdjournal.org The synthesis of this important agrochemical relies on the specific chemical structure of this compound, which provides the necessary cyclohexanedione framework for acylation and subsequent conversion to the final active ingredient. patsnap.comgoogle.com

Utility in the Synthesis of Pharmaceutical Precursors

There is no specific information available in the reviewed scientific literature and patent databases to definitively document the utility of this compound in the synthesis of pharmaceutical precursors. While related cyclohexanedione structures have been investigated for their potential in medicinal chemistry, direct applications of this compound as a starting material or key intermediate for drug synthesis are not explicitly detailed.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Cyclopropanecarbonyl chloride |

| Cyclopropanic anhydride |

| Diethyl maleate |

| This compound |

| Gibberellin |

| Sodium ethoxide |

| Sodium methylate |

| Trinexapac-ethyl |

Biological and Agronomic Research Applications of Ethyl 3,5 Dioxocyclohexanecarboxylate Derivatives

Plant Growth Regulation Studies

Research has consistently demonstrated the significant impact of ethyl 3,5-dioxocyclohexanecarboxylate derivatives on plant structure.

Internode Elongation and Plant Height: A primary effect of these compounds is the reduction of internode length, resulting in shorter and more robust plants. agrovista.co.ukplantprotection.pl For instance, trinexapac-ethyl (B166841) has been shown to reduce the height of winter wheat, with the reduction being dose-dependent. plantprotection.pl Similarly, prohexadione-calcium reduces seedling height in rice. nih.govpeerj.com This reduction in height is a direct consequence of inhibiting gibberellin biosynthesis, which is crucial for stem elongation. agrovista.co.ukplantprotection.pl

Tillering and Shoot Growth: While vertical growth is inhibited, lateral growth is often enhanced. agrovista.co.uk Studies on Kentucky bluegrass treated with trinexapac-ethyl showed an increase in tiller number over the course of the study. ashs.org Prohexadione-calcium has also been found to promote tillering in rice, even under salt stress conditions. nih.govpeerj.com This shift from vertical to lateral growth can lead to denser plant stands. agrovista.co.uk

Stem and Root Architecture: The inhibition of shoot elongation can lead to stronger, thicker stems, which improves resistance to lodging (the bending over of stems). chemicalwarehouse.com Furthermore, the redirection of energy from shoot growth can result in a more extensive rooting system with more fine roots, enhancing the plant's ability to uptake water and nutrients. agrovista.co.ukagrian.com

Table 1: Effects of Trinexapac-ethyl on Kentucky Bluegrass Morphology

| Parameter | Effect of Trinexapac-ethyl | Duration of Effect | Reference |

| Plant Height | Reduced by 40% to 59% per week | 3 weeks | ashs.org |

| Tiller Number | Increased over the course of the study | 7 weeks | ashs.org |

| Total Root Length | Initially reduced by 48% | 1 week | ashs.org |

| Root Surface Area | Initially reduced by 46% | 1 week | ashs.org |

The morphological changes induced by these derivatives often translate into improved crop yield and quality.

Seedhead Production: In turfgrass management, the suppression of seedhead formation is often desirable to maintain a uniform appearance. Trinexapac-ethyl has been shown to reduce or even eliminate seedhead production in turfgrass when applied before the onset of seeding. thelawnforum.com

Turfgrass Quality and Sod Characteristics: The application of trinexapac-ethyl and prohexadione-calcium can lead to a denser, more uniform turf surface, which is aesthetically pleasing and functionally superior for sports and recreational activities. chemicalwarehouse.comchesenbio.com This improved turf quality is a result of increased lateral growth and reduced vertical growth. agrovista.co.uk Prohexadione-calcium has also been found to improve the quality of Japanese lawn grass and Broadleaf sod grass. awsjournal.org

Table 2: Impact of Prohexadione-calcium on Rice under Salt Stress

| Parameter | Effect of Prohexadione-calcium | Reference |

| Productive Tillering Rate | Increased by 17.1% | nih.govfao.org |

| Total Yield per Plant | Increased by 59.4% | nih.govfao.org |

| Chlorophyll (B73375) a Content | Increased by 32.8% | nih.govfao.org |

| Chlorophyll b Content | Increased by 58.4% | nih.govfao.org |

| Net Photosynthetic Rate | Enhanced by 25.0% | nih.govfao.org |

A significant area of research has focused on the ability of this compound derivatives to enhance plant tolerance to various environmental stresses.

Drought and Heat Tolerance: By promoting a more extensive root system, these compounds can improve a plant's ability to absorb water, thereby enhancing its drought tolerance. agrovista.co.ukresearchgate.net Trinexapac-ethyl has been observed to improve the visual quality of perennial ryegrass under drought conditions. unl.edu However, one study on Kentucky bluegrass found that a single application of trinexapac-ethyl actually reduced heat tolerance, suggesting that the effects can be complex and may depend on the application regimen. unl.edu

Salinity Tolerance: Prohexadione-calcium has demonstrated a significant ability to alleviate the negative effects of salt stress in various crops, including rice and oilseed rape. nih.govpeerj.commdpi.comresearchgate.net It achieves this by improving morphological traits, enhancing photosynthetic capacity, and increasing the activity of antioxidant enzymes that help to mitigate cellular damage caused by salt. nih.govfao.orgmdpi.comnih.gov Treated plants show reduced membrane damage and improved ion metabolism under saline conditions. peerj.comresearchgate.net

The practical applications of these plant growth regulators have been explored in a wide range of crops.

Cereals (Oats, Wheat, Rice): In cereals, these compounds are used to reduce plant height and prevent lodging, which can lead to significant yield losses. plantprotection.plchemicalwarehouse.com Studies on winter wheat have shown that trinexapac-ethyl can effectively reduce plant height. plantprotection.pl In rice, prohexadione-calcium not only reduces height but also enhances tillering and improves salt tolerance, ultimately leading to increased yields. nih.govpeerj.comnih.govfao.org

Oilseed Rape: Research on oilseed rape has shown that prohexadione-calcium priming can improve photosynthetic capacity and ion metabolism under salt stress, thereby enhancing the crop's salt tolerance. researchgate.net

Turfgrasses (Bermudagrass, Zoysiagrass, Kentucky Bluegrass, Ryegrass): These compounds are widely used in turf management to reduce mowing frequency, improve turf density and quality, and suppress seedhead formation. chemicalwarehouse.comaloki.huclemson.edu Trinexapac-ethyl has been shown to be effective on a variety of cool-season turfgrasses, including Kentucky bluegrass, perennial ryegrass, and tall fescue. ishs.orgcabidigitallibrary.org Prohexadione-calcium is also used to manage the growth of various turf species. awsjournal.orgclemson.edu

Sugarcane: While not as extensively studied, the principles of growth regulation by these compounds suggest potential applications in sugarcane for managing stalk elongation.

Eucalyptus: The application of these growth regulators in forestry, such as in Eucalyptus plantations, is an area of potential research for controlling tree height and improving wood quality.

Pharmaceutical and Biomedical Research Applications

While the primary focus of research on this compound derivatives has been on their agricultural applications, some studies have explored their potential in the biomedical field.

Some derivatives of cyclohexanedione, the core chemical structure of these compounds, have been investigated for their antimicrobial properties. While specific studies focusing solely on the antimicrobial activity of this compound are limited, the broader class of compounds to which it belongs has shown some potential in this area. Further research is needed to fully elucidate the antimicrobial spectrum and efficacy of these specific derivatives.

Antiviral Therapy Investigations

There is currently no available scientific literature detailing the investigation of this compound derivatives for antiviral therapy.

Role in Drug Discovery Programs

The role of this compound derivatives in drug discovery programs is not documented in the current body of scientific research.

Exploration of Structure-Activity Relationships in Bioactive Derivatives

Due to the absence of research on the biological activity of these derivatives in a therapeutic context, there are no available structure-activity relationship studies to report.

Environmental Impact and Regulatory Science of Derivatives E.g., Trinexapac Ethyl

The environmental and regulatory aspects of ethyl 3,5-dioxocyclohexanecarboxylate derivatives, particularly the widely used plant growth regulator trinexapac-ethyl (B166841), are subject to extensive scientific scrutiny. This section delves into the environmental fate, ecotoxicological risks, regulatory approvals, and monitoring methodologies associated with these compounds.

Theoretical and Computational Chemistry Studies of Ethyl 3,5 Dioxocyclohexanecarboxylate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for elucidating the electronic characteristics of ethyl 3,5-dioxocyclohexanecarboxylate. Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to determine fundamental properties like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

The electronic energy, zero-point vibrational energy, and other thermodynamic properties can be calculated to understand the molecule's stability. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. Regions with negative MEP, indicating high electron density, are prone to attracting protons and other electrophiles.

Table 1: Calculated Electronic Properties of a Representative β-Dicarbonyl Compound

| Property | Value | Method |

| Electronic Energy (a.u.) | -154.8006 | DFT/B3LYP |

| HOMO Energy (eV) | -6.8 | DFT/B3LYP |

| LUMO Energy (eV) | -1.2 | DFT/B3LYP |

| Dipole Moment (Debye) | 2.5 | DFT/B3LYP |

This table presents example data for a related β-dicarbonyl compound to illustrate the types of properties calculated. Specific values for this compound would require dedicated computational studies.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry plays a vital role in predicting the mechanisms of reactions involving this compound, such as the Hantzsch pyridine (B92270) synthesis. rsc.orgwikipedia.org By calculating the energies of reactants, transition states, and products, chemists can construct detailed reaction energy profiles. These profiles help in identifying the most probable reaction pathways and understanding the factors that control reaction rates and product selectivity.

Table 2: Example Reaction Energy Profile Data for a Hantzsch-like Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Transition State | +12.5 |

| Products | -20.1 |

This table provides illustrative data for a generic multi-step organic reaction. The values represent the calculated relative energies along a reaction coordinate.

Conformer Analysis and Tautomerism Studies

This compound can exist in various conformations and tautomeric forms. Computational methods are indispensable for analyzing the relative stabilities of these different structures. researchgate.net

Conformer Analysis: The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. Quantum chemical calculations can determine the geometric parameters and relative energies of these conformers. researchgate.net For substituted cyclohexanes, the preference for axial or equatorial positioning of substituents is a key aspect of their conformational landscape.

Tautomerism: As a β-dicarbonyl compound, this compound exhibits keto-enol tautomerism. mdpi.comacs.org The equilibrium between the diketo form and the various possible enol forms can be investigated computationally. orientjchem.orgresearchgate.net These studies often reveal that the relative stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.comorientjchem.org DFT calculations can predict the energy difference between the keto and enol forms, providing insight into the position of the tautomeric equilibrium. orientjchem.org

Table 3: Calculated Relative Energies of Tautomers of a β-Ketoester

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Diketo | 0.0 | 0.0 |

| Enol (Z-isomer) | -2.5 | -1.0 |

| Enol (E-isomer) | +1.8 | +2.5 |

This table shows hypothetical relative energies to demonstrate the kind of information obtained from tautomerism studies. The stability of different tautomers can vary significantly with the chemical environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govresearchgate.net By simulating the motion of the molecule and its surrounding solvent molecules, MD can provide insights into conformational changes, solvation effects, and transport properties.

In the context of this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different conformers.

Investigate the structure of the solvation shell around the molecule in different solvents.

Simulate the interaction of the molecule with a biological target, such as an enzyme active site, which is a common application of MD in drug design. nih.govresearchgate.net

Predict spectroscopic properties by simulating the molecule's response to external fields. stuba.sk

Patent Landscape and Commercialization Trends

Overview of Key Patents in Synthesis and Application

The patent landscape for Ethyl 3,5-dioxocyclohexanecarboxylate and its derivatives showcases the evolution of its synthesis and application. Early patents focused on the fundamental processes for creating cyclohexane-1,3-dione derivatives. For instance, methods have been developed for the synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester from acetone (B3395972) and ethyl acrylate (B77674) in a one-pot reaction. google.com One notable patent describes a process for preparing 3,5-dioxo cyclohexane (B81311) carboxylic acid derivatives, which are key intermediates. google.com This process involves reacting diethyl acetonylsuccinate with sodium in ethanol (B145695) to form the sodium salt of this compound. google.com

Later patents have focused on improving the efficiency and purity of the synthesis process for intermediates used in the production of valuable chemicals. A significant area of innovation involves the use of Meldrum's acid as an intermediate to create 3,5-dioxo hexanoate (B1226103) esters, which simplifies the process and avoids the use of metal-containing bases like those derived from lithium or magnesium. google.com These intermediates are crucial for synthesizing active pharmaceutical ingredients such as Rosuvastatin and Atorvastatin. google.com

The application of these compounds as plant growth regulators is also well-documented in patent literature. The primary active ingredient derived from this chemical family for this purpose is Trinexapac-ethyl (B166841). agchemaccess.com Patents cover the use of Trinexapac-ethyl for regulating growth in various grass species and crops by inhibiting the formation of gibberellic acid, which is responsible for cell elongation. agchemaccess.com

Interactive Table: Key Patents

| Patent Number | Title | Key Findings |

|---|---|---|

| EP0306996B1 | Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives | Details a method for producing the sodium salt of this compound, a key intermediate. google.com |

| US20140371451A1 | Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps | Discloses a method for preparing tert-butyl 6-chloro-3,5-dioxohexanoate from a Meldrum's acid derivative. google.com |

| US8916723B2 | Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications | Describes a one-pot synthesis for 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester from acetone and ethyl acrylate. google.com |

Analysis of Commercial Products and Their Market Presence

The most significant commercial application of the this compound family is the plant growth regulator (PGR) Trinexapac-ethyl. This active ingredient is marketed globally under several brand names, with Syngenta being a key developer and supplier. agchemaccess.com The global market for Trinexapac-ethyl is projected to grow, driven by its increasing use in agriculture and sports turf management. industrygrowthinsights.com

Trinexapac-ethyl based products include:

Moddus® : Marketed by Syngenta, Moddus is a widely used plant growth regulator for cereal crops such as wheat, barley, oats, and rye. agrigem.co.uksyngenta.cafarmtario.com Its primary function is to reduce lodging (the bending over of stems) by shortening and strengthening the crop stems, which helps protect yield potential. farmtario.comrealagriculture.com It works by inhibiting the production of gibberellic acid, a plant hormone that promotes cell elongation. realagriculture.comsyngenta-us.com Moddus has been registered for use in numerous countries, including Canada, for several years. syngenta.cafarmtario.comrealagriculture.com

Palisade® : Also from Syngenta, Palisade is another PGR containing Trinexapac-ethyl. syngenta.co.uk It is used for growth management in grasses grown for seed, as well as in cereal crops like wheat, barley, oats, and rye. keystonepestsolutions.comsyngenta-us.com Like Moddus, it helps to prevent lodging and improve crop standability. keystonepestsolutions.com

PrimoMaxx® : This is one of the most well-known brands in the turf and landscape market. syngentaturf.com.au PrimoMaxx, containing Trinexapac-ethyl, is used extensively on golf courses, sports fields, and residential lawns to manage the growth of warm and cool-season turfgrass. syngentaturf.com.augreencast.cadiypestcontrol.com By slowing vertical shoot growth, it reduces mowing frequency and the volume of grass clippings. greencast.ca It also promotes a denser, healthier turf that is more resilient to stresses such as heat, drought, and traffic. walmart.comgolfcourselawn.storeintermountainturf.com

The market for these products is robust, with a strong presence in major agricultural and turf markets worldwide. Besides Syngenta, other companies like ADAMA and Nanjing Gaozheng Agricultural Chemical are also players in the Trinexapac-ethyl market. industrygrowthinsights.com Numerous other product names containing Trinexapac-ethyl exist, indicating a competitive post-patent market. agchemaccess.com

Interactive Table: Commercial Products

| Brand Name | Manufacturer | Key Applications |

|---|---|---|

| Moddus® | Syngenta | Plant growth regulation in cereal crops (wheat, barley, oats, rye) to prevent lodging. agrigem.co.uksyngenta.cafarmtario.com |

| Palisade® | Syngenta | Growth management in grasses grown for seed and cereal crops. syngenta.co.ukkeystonepestsolutions.comsyngenta-us.com |

| PrimoMaxx® | Syngenta | Turf growth regulation on golf courses, sports fields, and lawns to reduce mowing and improve turf density and health. syngentaturf.com.augreencast.ca |

Innovations in Production Processes and Formulations

Continuous innovation in the production and formulation of Trinexapac-ethyl products aims to enhance their efficacy, convenience, and environmental profile.

Innovations in Production: Research into the synthesis of the core cyclohexane-1,3-dione structure continues, aiming for more efficient and environmentally friendly processes. As mentioned, the use of Meldrum's acid represents a significant step forward in simplifying the synthesis of key intermediates. google.com

Innovations in Formulations: Manufacturers have developed various formulations to improve the delivery and effectiveness of Trinexapac-ethyl. These include:

Micro-emulsion (ME) or Micro-emulsion Concentrate (MEC): PrimoMaxx is available as a micro-emulsion concentrate. syngentaturf.com.augreencast.ca This formulation type can offer improved stability and handling characteristics. Moddus is also available as a micro-emulsion concentrate. syngenta.ca

Emulsifiable Concentrate (EC): Palisade is offered as an emulsifiable concentrate. syngenta.co.uk

Water Dispersible Granules (WG): Trinexapac-ethyl is also sold in this solid formulation. agchemaccess.com

Recent developments in plant growth regulator technology focus on advanced formulation techniques like encapsulation and nanotechnology to ensure targeted application and prolonged effects. agropages.com The goal is to maximize foliar uptake, as any product that reaches the soil is wasted. usga.org

Furthermore, research has explored the use of adjuvants to improve the performance of Trinexapac-ethyl. Studies have shown that combining it with adjuvants like citric acid or ammonium (B1175870) sulphate can allow for a reduction in the applied dose without compromising its effectiveness in stem shortening. plantprotection.pl Tank-mixing with specific micronutrients, such as manganese instead of iron, has also been observed to potentially increase growth suppression. usga.org These formulation and application innovations contribute to more efficient and sustainable use of this important plant growth regulator. researchgate.netespublisher.com

Interactive Table: Formulation Innovations

| Formulation/Innovation | Description | Benefit |

|---|---|---|

| Micro-emulsion (ME/MEC) | A formulation where the active ingredient is dispersed in a liquid, forming a stable emulsion. syngenta.casyngentaturf.com.augreencast.ca | Improved stability, handling, and mixing properties. |

| Emulsifiable Concentrate (EC) | A liquid formulation containing the active ingredient, a solvent, and an emulsifier to allow it to mix with water. syngenta.co.uk | Ease of use and effective mixing for spray applications. |

| Adjuvant Combinations | The use of additives like citric acid or ammonium sulphate in the spray tank. plantprotection.pl | Potential for dose reduction while maintaining efficacy. plantprotection.pl |